Cas no 818-72-4 (1-Octyn-3-ol)

1-Octyn-3-ol structure
1-Octyn-3-ol structure
1-Octyn-3-ol
818-72-4
C8H14O
126.196162700653
MFCD00004588
39958
24886761

1-Octyn-3-ol Properties

Names and Identifiers

    • Oct-1-yn-3-ol
    • (+/-)-1-Octyn-3-ol
    • oct-1-yne-3-ol
    • Ethynyl n-pentyl carbinol
    • 1-OCTYNE-3-OL
    • 1-OCTYNOL-3
    • TIMTEC-BB SBB009107
    • n-Amyl ethynyl carbinol
    • 1-Octyn-3-ol
    • (±)-1-Octyn-3-ol
    • (+/-)-oct-1-yn-3-ol
    • (RS)-1-octyn-3-ol
    • 1-pentyl-2-propyn-1-ol
    • 3-hydroxyoct-1-yne
    • OxaMide
    • (?à)-1-Octyn-3-ol
    • 1-Ethynyl-1-hexanol
    • (RS)-1-Octyn-3-ol
    • SCHEMBL134483
    • A840210
    • D91830
    • Q27276380
    • EINECS 253-713-6
    • SB44879
    • NS00038159
    • oct-1 yn-3 ol
    • AMY17779
    • SY029413
    • DG52FEN1K1
    • AKOS009157934
    • AS-76833
    • NS00088992
    • (1)-Oct-1-yn-3-ol
    • UNII-DG52FEN1K1
    • rac-1-octyn-3-ol
    • FT-0605195
    • EINECS 212-455-4
    • 3-01-00-01996 (Beilstein Handbook Reference)
    • 1-Octyn-3-ol, 96%
    • CAS-818-72-4
    • MFCD00004588
    • Tox21_202873
    • DTXSID7022124
    • SB44785
    • CS-W011154
    • DTXCID602124
    • CHEMBL3182633
    • InChI=1/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3
    • MFCD00191475
    • FT-0608190
    • O0196
    • BRN 1098642
    • NCGC00260419-01
    • FT-0605086
    • SY029457
    • VUGRNZHKYVHZSN-UHFFFAOYSA-
    • 818-72-4
    • MFCD00192370
    • DB-068650
    • DB-068651
    • SY259584
    • +Expand
    • MFCD00004588
    • VUGRNZHKYVHZSN-UHFFFAOYSA-N
    • 1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3
    • C#CC(CCCCC)O
    • 1098642

Computed Properties

  • 126.10400
  • 1
  • 1
  • 4
  • 126.104465
  • 9
  • 98.4
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 2
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 1.56080
  • 20.23000
  • n20/D 1.441(lit.)
  • 3.4 g/L (20 ºC)
  • 83°C/19mmHg(lit.)
  • -60 ºC
  • Fahrenheit: 145.4 ° f
    Celsius: 63 ° c
  • 3.4g/l
  • Not determined
  • Water Partition Coefficient
  • 0.864 g/mL at 25 °C(lit.)

1-Octyn-3-ol Security Information

  • GHS07 GHS07 GHS09 GHS09
  • RI2737000
  • 3
  • 6.1(b)
  • S36/37-S37/39-S26
  • III
  • R22; R36/37/38
  • Xn Xn
  • 2810
  • H302,H400
  • P273
  • warning
  • Keep away from high temperatures, sparks and flames. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • III
  • 22
  • Warning
  • Yes
  • 6.1(b)
  • 9-23

1-Octyn-3-ol Customs Data

  • 29052990
  • China Customs Code:

    29052990

1-Octyn-3-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003F1P-5g
Oct-1-yn-3-ol
818-72-4 98%
5g
$9.00 2024-04-21
A2B Chem LLC
AB58669-5g
1-Octyn-3-ol
818-72-4 98%
5g
$9.00 2024-04-19
Aaron
AR003FA1-5g
Oct-1-yn-3-ol
818-72-4 98%
5g
$7.00
abcr
AB118353-10 g
1-Octyn-3-ol, 98%; .
818-72-4 98%
10 g
€60.40 2023-07-20
Chemenu
CM276252-500g
Oct-1-yn-3-ol
818-72-4 95%
500g
$721
Cooke Chemical
A6533612-5ml
1-Octyn-3-ol
818-72-4 97%
5ml
RMB 87.20 2023-09-07
eNovation Chemicals LLC
D403934-100g
Oct-1-yn-3-ol
818-72-4 97%
100g
$480 2021-10-21
TRC
O297505-50mg
1-Octyn-3-ol
818-72-4
50mg
$ 50.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13267-10g
(±)-1-Octyn-3-ol, 98%
818-72-4 98%
10g
¥338.00 2023-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O113758-100ml
1-Octyn-3-ol
818-72-4 97%
100ml
¥1097.90 2023-09-01

1-Octyn-3-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
Styrene as 4π-Component in Zn(II)-Catalyzed Intermolecular Diels-Alder/Ene Tandem Reaction
Zheng, Min; et al, Organic Letters, 2016, 18(15), 3554-3557

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water
Reference
Preparation of monolithium acetylide in tetrahydrofuran. Reaction with aldehydes and ketones
Midland, M. Mark, Journal of Organic Chemistry, 1975, 40(15), 2250-2

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Water Solvents: Tetrahydrofuran ,  Hexane ;  rt
Reference
Palladium-catalyzed silastannation of secondary propargylic alcohols and their derivatives
Nielsen, Thomas E.; et al, Synthesis, 2004, (9), 1381-1390

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Hydrochloric acid
Reference
Preparation and use of lithium acetylide: 1-methyl-2-ethynyl-endo-3,3-dimethyl-2-norbornanol [preparation]
Midland, M. Mark; et al, Organic Syntheses, 1990, 68, 14-24

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Reference
Disproportionation of Monolithium Acetylide into Dilithium Carbide and Acetylene Is a Reversible Reaction in Tetrahydrofuran at 0 °C
Mortier, Jacques; et al, Journal of Organic Chemistry, 1998, 63(10), 3515-3516

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  45 min, -20 - 10 °C
1.2 < -30 °C; < -30 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
Reference
Studies on the Cu(I)-Catalyzed Regioselective anti-Carbometalation of Secondary Terminal Propargylic Alcohols
Lu, Zhan; et al, Journal of Organic Chemistry, 2006, 71(7), 2655-2660

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Carbon tetrabromide Solvents: Isopropanol
Reference
A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters
Shih-Yuan Lee, A.; et al, Tetrahedron, 2001, 57(11), 2121-2126

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Carbon tetrabromide Solvents: Isopropanol
Reference
A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters
Shih-Yuan Lee, A.; et al, Tetrahedron, 2001, 57(11), 2121-2126

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Carbon tetrabromide Solvents: Methanol
Reference
A simple and efficient hydrolyzing method for tetrahydropyranyl ethers
Lee, Adam Shih-Yuan; et al, Tetrahedron Letters, 1999, 40(7), 1323-1326

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Trichloroisocyanuric acid ;  6 h, rt
Reference
Efficient tetrahydropyranylation of alcohols and detetrahydropyranylation reactions in the presence of catalytic amount of trichloroisocyanuric acid (TCCA) as a safe, cheap industrial chemical
Firouzabadi, Habib; et al, Synthetic Communications, 2004, 34(19), 3623-3630

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 1,4-Benzenedicarboxaldehyde, polymer with benzenamine, 4-methylbenzenesulfonate … Solvents: Methanol ;  3 h, rt
Reference
Aniline-terephthalaldehyde resin p-toluenesulfonic acid (ATRT) salt as efficient mild polymeric solid acid catalyst
Tanemura, Kiyoshi; et al, Tetrahedron Letters, 2013, 54(49), 6740-6743

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Carbon tetrabromide Solvents: Isopropanol
Reference
An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers
Chen, Ming-Yi; et al, Journal of Organic Chemistry, 2002, 67(4), 1384-1387

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
Gold-Catalyzed Ethynylation of Arenes
de Haro, Teresa; et al, Journal of the American Chemical Society, 2010, 132(5), 1512-1513

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
Reference
Rhodium(I)-catalyzed stereoselective [4+2] cycloaddition of oxetanols with alkynes through C(sp3)-C(sp3) bond cleavage
Guo, Rui; et al, Chemical Science, 2017, 8(4), 3002-3006

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
A general convergent strategy for the synthesis of tetrasubstituted furan fatty acids (FuFAs)
Wang, Yamin; et al, ChemRxiv, 2019, 1, 1-19

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Diversification of ortho-Fused Cycloocta-2,5-dien-1-one Cores and Eight to Six-Ring Conversion by σ Bond C-C Cleavage
Eccleshare, Lee; et al, Chemistry - A European Journal, 2016, 22(35), 12542-12547

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C
Reference
Biosynthesis of the Spiroacetal Suite in Bactrocera tryoni
Booth, Yvonne K.; et al, ChemBioChem, 2011, 12(1), 155-172

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Lithium(1+), tris(tetrahydrofuran)-, (T-4)-bis[(1R)-2′-(mercapto-κS)[1,1′-binaph… Solvents: Tetrahydrofuran
1.2 Reagents: Catecholborane
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective reduction of prochiral ketones by catecholborane catalyzed by chiral Group 13 complexes
Blake, Alexander J.; et al, Chemistry - A European Journal, 2000, 6(19), 3586-3594

Synthetic Circuit 19

Reaction Conditions
Reference
Product class 3: propargylic alcohols
Forgione, P.; et al, Science of Synthesis, 2008, 36, 531-571

Synthetic Circuit 20

Reaction Conditions
Reference
Product subclass 38: trialkylboranes
Zaidlewicz, M.; et al, Science of Synthesis, 2004, 6, 1097-1215

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Carbon tetrabromide Solvents: Methanol
Reference
A novel, highly efficient and selective desilylation method for trialkylsilyl ethers
Lee, Adam Shih-Yuan; et al, Tetrahedron Letters, 1998, 39(29), 5249-5252

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Nitrosonium tetrafluoroborate Solvents: Methanol ;  4.0 h, rt
Reference
Catalytic removal of tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) groups from protected alcohols by NO+BF4- in methanol
Wang, Jian Tao; et al, Chinese Science Bulletin, 2010, 55(25), 2803-2806

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Carbon tetrabromide Solvents: Methanol
Reference
A novel, highly efficient and selective desilylation method for trialkylsilyl ethers
Lee, Adam Shih-Yuan; et al, Tetrahedron Letters, 1998, 39(29), 5249-5252

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Antimonate(1-), hexachloro-, (OC-6-11)-, salt with 4-bromo-N,N-bis(4-bromophenyl… Solvents: Methanol ;  0.5 - 2.5 h, rt
Reference
A mild and efficient cleavage of tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) ethers using a catalytic amount of TBPA+·SbCl6-
Xu, Yanfen; et al, Tetrahedron Letters, 2008, 49(22), 3634-3637

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Carbon tetrabromide Solvents: Methanol
Reference
A novel, highly efficient and selective desilylation method for trialkylsilyl ethers
Lee, Adam Shih-Yuan; et al, Tetrahedron Letters, 1998, 39(29), 5249-5252

Synthetic Circuit 26

Reaction Conditions
1.1 Solvents: Toluene ,  Tetrahydrofuran
Reference
Sodium Trimethylethynylaluminate, a New Chemoselective Ethynylating Agent
Joung, Meyoung Ju; et al, Journal of Organic Chemistry, 1996, 61(13), 4472-4475

Synthetic Circuit 27

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Potassium carbonate Solvents: Methanol
Reference
Facile access to 2,5-disubstituted-4-chloromethyl-3-iodofuran derivatives via ICl-mediated cyclization of 1-alkyl-2-alkynylallylic alcohols
Thongsornkleeb, Charnsak; et al, Tetrahedron Letters, 2012, 53(48), 6615-6619

Synthetic Circuit 28

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Chemo-enzymic synthesis of 13-S-hydroxyoctadecadienoic acid (13-S-HODE)
Chan, Cecil; et al, Biocatalysis, 1990, 3(1-2), 111-18

Synthetic Circuit 29

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Chemo-enzymic synthesis of 13-S-hydroxyoctadecadienoic acid (13-S-HODE)
Chan, Cecil; et al, Biocatalysis, 1990, 3(1-2), 111-18

Synthetic Circuit 30

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Chemo-enzymic synthesis of 13-S-hydroxyoctadecadienoic acid (13-S-HODE)
Chan, Cecil; et al, Biocatalysis, 1990, 3(1-2), 111-18

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Chemo-enzymic synthesis of 13-S-hydroxyoctadecadienoic acid (13-S-HODE)
Chan, Cecil; et al, Biocatalysis, 1990, 3(1-2), 111-18

Synthetic Circuit 32

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Chemo-enzymic synthesis of 13-S-hydroxyoctadecadienoic acid (13-S-HODE)
Chan, Cecil; et al, Biocatalysis, 1990, 3(1-2), 111-18

1-Octyn-3-ol Raw materials

1-Octyn-3-ol Preparation Products

1-Octyn-3-ol Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:818-72-4)
SUN YAO
18064098002
1248580055@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:818-72-4)
A LA DING
anhua.mao@aladdin-e.com

1-Octyn-3-ol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:818-72-4)1-Octyn-3-ol
A840210
99%
100g
176.0